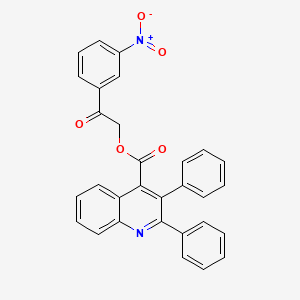
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate
Descripción general
Descripción
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate, also known as NQO1, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in cellular defense against oxidative stress.
Mecanismo De Acción
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate functions as a detoxifying enzyme by reducing quinones to hydroquinones, which are less toxic and more easily excreted from the body. This compound inhibitors, such as this compound, bind to the enzyme and prevent it from performing this function. This leads to an accumulation of toxic quinones, which can induce oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. It has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In addition, this compound has been implicated in the regulation of cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate is a powerful tool for studying the role of this compound in cellular defense against oxidative stress and its potential use in cancer therapy. However, there are some limitations to its use in lab experiments. For example, this compound inhibitors can be toxic to cells at high concentrations, making it difficult to determine the optimal dosage for experiments. In addition, the synthesis of this compound can be challenging, and the compound is relatively expensive compared to other research tools.
Direcciones Futuras
There are several future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate. One area of interest is the development of more potent and selective this compound inhibitors for use in cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitors. Finally, the role of this compound in neurodegenerative diseases and cardiovascular disease is an area of active research, with the potential for the development of new therapies.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate has been extensively studied for its potential use in cancer therapy. It has been shown to sensitize cancer cells to chemotherapy drugs by inhibiting the activity of this compound, which is overexpressed in many cancer cells. This compound inhibitors have also been investigated for their potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular disease.
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O5/c33-26(22-14-9-15-23(18-22)32(35)36)19-37-30(34)28-24-16-7-8-17-25(24)31-29(21-12-5-2-6-13-21)27(28)20-10-3-1-4-11-20/h1-18H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUKWXIHMVTVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[4-(acetylamino)phenyl]-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B4678353.png)


![N-(2-hydroxyphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4678390.png)
![N-allyl-2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B4678397.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4678400.png)

![ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4678426.png)

![N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4678446.png)
![6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4678450.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4678455.png)

![2-bromo-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4678476.png)